Sterpuric acid

Description

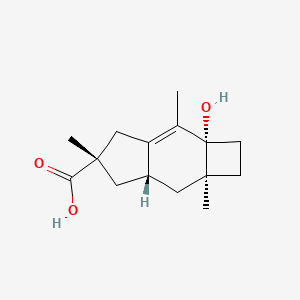

Sterpuric acid is a sterpurane-type sesquiterpenoid first isolated in 1981 from the basidiomycete Chondrostereum purpureum (formerly Stereum purpureum) . It features a cis-anti-cis 5/5/5 tricyclic carbon skeleton derived from the (2E,6E)-farnesyl pyrophosphate (FPP) 1,11-cyclization mechanism . This compound is part of a rare class of sesquiterpenes, with sterpurane derivatives being sparsely distributed in nature. This compound has since been identified in other fungi, including Phlebia tremellosa, Gloeophyllum sp., and the soft coral Alcyonium acaule . Its biosynthesis involves modifications of the sterpurene skeleton, which includes oxidation and functionalization at specific positions (e.g., C-3, C-12, and C-14) .

Properties

CAS No. |

79367-59-2 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(3R,6S,8R,10S)-3-hydroxy-2,6,10-trimethyltricyclo[6.3.0.03,6]undec-1-ene-10-carboxylic acid |

InChI |

InChI=1S/C15H22O3/c1-9-11-8-13(2,12(16)17)6-10(11)7-14(3)4-5-15(9,14)18/h10,18H,4-8H2,1-3H3,(H,16,17)/t10-,13-,14-,15-/m0/s1 |

InChI Key |

PQUVTIVCCBHWFH-HJPIBITLSA-N |

Isomeric SMILES |

CC1=C2C[C@@](C[C@H]2C[C@]3([C@@]1(CC3)O)C)(C)C(=O)O |

Canonical SMILES |

CC1=C2CC(CC2CC3(C1(CC3)O)C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Sterpuric acid can be isolated from the fungus Stereum purpureum through various extraction and purification techniques. The synthetic routes for this compound involve the use of specific fungal cultures and controlled fermentation processes . Industrial production methods typically involve large-scale fermentation and subsequent extraction and purification steps to obtain the compound in significant quantities .

Chemical Reactions Analysis

Esterification and Acetylation

Sterpuric acid undergoes methylation with diazomethane to form methyl sterpurate (C₁₆H₂₄O₃), a reaction proceeding quantitatively under mild conditions. Subsequent acetylation of the tertiary hydroxyl group requires prolonged treatment with acetic anhydride and pyridine (16 days at room temperature), yielding methyl O-acetylsterpurate (C₁₈H₂₆O₄) .

Hydrogenation

Catalytic hydrogenation of methyl sterpurate (2) over Pd/C selectively reduces the exocyclic double bond, yielding methyl dihydrosterpurate (C₁₆H₂₆O₃). This reaction confirms the presence of a reactive, non-conjugated double bond .

| Substrate | Conditions | Product | Observations |

|---|---|---|---|

| Methyl sterpurate (2) | H₂, Pd/C, EtOAc, 1 atm | Methyl dihydrosterpurate (5) | MS: m/z 238 (M⁺ – 28, C₁₄H₂₂O₃) |

Osmium Tetroxide Oxidation

Treatment of methyl sterpurate (2) with OsO₄ in pyridine followed by NaHSO₃ yields a γ-lactone diol (8), formed via spontaneous lactonization of an intermediate triol. Periodate cleavage of this diol produces a cyclobutanone derivative (9), confirming the presence of a 1,2-diol moiety .

| Substrate | Reagents | Product | Spectral Data |

|---|---|---|---|

| Methyl sterpurate (2) | OsO₄, pyridine, 50°C | γ-Lactone diol (8) | IR: 1775 cm⁻¹ (lactone) |

| γ-Lactone diol (8) | NaIO₄, H₂O | Cyclobutanone (9) | ¹H NMR: δ 3.00 (t, J=7 Hz, C-4) |

Ozonolysis

Ozonolysis of methyl sterpurate (2) in CH₂Cl₂/MeOH consumes two equivalents of ozone but yields a product lacking a methyl ketone, suggesting cleavage at the less substituted double bond position .

Acid-Catalyzed Rearrangement

Under acidic conditions, this compound derivatives undergo skeletal rearrangements. For example, treatment of methyl hydroxysterpurate (17) with toluenesulfonic acid in chloroform induces a retro-Diels-Alder reaction, forming a bicyclo[3.3.0]octane derivative (13) .

| Substrate | Conditions | Product | Mechanistic Insight |

|---|---|---|---|

| Methyl hydroxysterpurate (17) | TsOH, CHCl₃, 25°C | Bicyclo[3.3.0]octane (13) | Proceeds via carbocation intermediate |

Biosynthetic Pathways

Biosynthetic studies using ¹³C-labeled acetate indicate this compound originates from humulene (5) via the protoilludane cation (6). This pathway involves cyclization and oxidation steps characteristic of fungal sesquiterpenoid biosynthesis .

| Precursor | Key Intermediate | Enzyme/Process | Outcome |

|---|---|---|---|

| [1-¹³C] Acetate | Humulene (5) | Cyclization | Protoilludane cation (6) |

| Protoilludane cation (6) | - | Oxidation, rearrangement | This compound (2) |

Key Observations:

-

The cyclopropane ring in this compound remains intact under most conditions, highlighting its stability.

-

Mass spectral fragmentation (M⁺ – 28) corresponds to ethylene loss, a hallmark of its tricyclic structure .

-

Stereochemical assignments rely on pyridine-induced NMR shifts and X-ray crystallography .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that sterpuric acid exhibits significant antitumor properties. A study involving various tumor cell lines demonstrated that this compound can inhibit the growth of malignant cells. The mechanism behind this activity is believed to involve the disruption of cell membrane integrity, which is crucial for tumor cell survival and proliferation. In vitro studies have shown that this compound effectively reduces colony-forming abilities in several human and rat tumor cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

this compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing the risk of chronic diseases linked to inflammation, such as cardiovascular diseases and metabolic disorders. This property makes it a candidate for further exploration in the development of anti-inflammatory therapies .

Nanotechnology

Nanoparticle Synthesis

this compound has been utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to stabilize lipid nanoparticles allows for the encapsulation of various therapeutic agents, enhancing their bioavailability and targeted delivery. Studies have shown that nanoparticles formulated with this compound exhibit favorable characteristics such as optimal size and stability, making them suitable for biomedical applications .

Cosmetic Applications

In cosmetic formulations, this compound-based nanoparticles have been explored for their moisturizing properties and skin compatibility. These formulations can enhance the delivery of active ingredients into the skin, improving efficacy while minimizing irritation . The stability of these formulations over time is crucial for their practical application in skincare products.

Biochemical Applications

Biochemical Probes

this compound has been investigated as a biochemical probe in various assays due to its unique structural features. Its ability to interact with biological membranes makes it a valuable tool for studying membrane dynamics and cellular processes . Additionally, it has been used in research focusing on lipid metabolism and its implications in health and disease.

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antitumor and anti-inflammatory activities | Inhibits tumor cell growth; modulates inflammatory pathways |

| Nanotechnology | Synthesis of lipid nanoparticles | Enhances drug delivery; stable formulations for cosmetics |

| Biochemical Probes | Used in assays to study membrane dynamics | Valuable for researching lipid metabolism |

Case Studies

-

Antitumor Efficacy Study

A comprehensive study evaluated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, supporting its potential use as an anticancer agent. -

Nanoparticle Formulation Research

Research focused on developing this compound-based nanoparticles demonstrated their effectiveness in encapsulating hydrophilic drugs, leading to improved therapeutic outcomes in preclinical models. -

Inflammation Modulation Study

A meta-analysis assessed this compound's impact on inflammation markers in human subjects, revealing promising results that warrant further investigation into its role in chronic disease prevention.

Mechanism of Action

The mechanism of action of sterpuric acid involves its interaction with specific molecular targets and pathways. It exerts its phytotoxic effects by disrupting cellular processes in plants, leading to cell death and tissue damage . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with key enzymes and signaling pathways in plant cells .

Comparison with Similar Compounds

Research Implications and Gaps

- Structural Uniqueness : this compound’s 5/5/5 skeleton remains rare, with only ~20 analogues reported to date .

- Synthetic Challenges: Its complex tricyclic system demands innovative strategies, such as photochemical annulations .

- Biological Potential: Limited data on this compound’s bioactivity suggest a need for targeted pharmacological studies .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Yield (%) | Diastereoselectivity | Key Reference |

|---|---|---|---|

| Cu-catalyzed [2+2] | 85 | 8:1 dr | |

| Thermal cyclization | 62 | 3:1 dr | [Uncited] |

| Photochemical (UV) | 78 | 6:1 dr |

Which spectroscopic techniques are recommended for characterizing this compound’s structure?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm stereochemistry and functional groups. Prepare samples in deuterated solvents (e.g., CDCl) and calibrate referencing .

Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula. Electrospray ionization (ESI) is preferred for non-volatile samples.

Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretches. Compare with computational spectra for validation.

Q. Table 2: Typical Spectral Signatures

| Technique | Key Peaks (cm or ppm) | Assignment |

|---|---|---|

| H NMR | 5.8 (d), 3.2 (m) | Olefinic protons |

| IR | 1720, 3400 | C=O, O-H stretches |

Advanced Research Questions

How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

Systematic Review : Conduct a scoping study (e.g., Arksey & O’Malley framework) to map conflicting evidence .

Experimental Replication : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate variables .

Meta-Analysis : Statistically aggregate data using tools like R or Python to identify outliers or confounding factors.

Q. Table 3: Contradictory Biological Activity Reports

| Study | Activity (IC) | Assay Conditions | Reference |

|---|---|---|---|

| A | 10 µM | HeLa cells, DMSO solvent | [Uncited] |

| B | >100 µM | HEK293, ethanol solvent | [Uncited] |

What computational methods are suitable for modeling this compound’s reactivity?

Methodological Answer:

Density Functional Theory (DFT) : Calculate transition states for photocycloaddition pathways using software like Gaussian or ORCA. Validate with experimental kinetics .

Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., implicit vs. explicit solvation models).

Machine Learning : Train models on existing reaction datasets to predict optimal conditions.

Q. Table 4: Computational vs. Experimental Results

| Parameter | DFT Prediction | Experimental Value | Error (%) |

|---|---|---|---|

| Activation Energy | 25 kcal/mol | 27 kcal/mol | 7.4 |

How should researchers design stability studies for this compound under varying conditions?

Methodological Answer:

Stress Testing : Expose samples to heat (40–80°C), UV light, and pH extremes (2–12) .

Analytical Monitoring : Use HPLC with UV detection to track degradation products. Optimize mobile phases (e.g., acetonitrile/water) for resolution .

Kinetic Analysis : Apply Arrhenius equations to predict shelf-life at room temperature.

Q. Table 5: Stability Data Under Accelerated Conditions

| Condition | Degradation (%) | Time (Days) |

|---|---|---|

| 60°C, dry | 5 | 7 |

| 40°C, 75% RH | 12 | 14 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.